(2,3,6-Trimethoxypyridin-4-yl)methanol
CAS No.: 1383788-24-6
Cat. No.: VC2716727
Molecular Formula: C9H13NO4
Molecular Weight: 199.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1383788-24-6 |
|---|---|
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 199.2 g/mol |
| IUPAC Name | (2,3,6-trimethoxypyridin-4-yl)methanol |
| Standard InChI | InChI=1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3 |
| Standard InChI Key | LAYHLBIUZFTQRQ-UHFFFAOYSA-N |
| SMILES | COC1=NC(=C(C(=C1)CO)OC)OC |
| Canonical SMILES | COC1=NC(=C(C(=C1)CO)OC)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
(2,3,6-Trimethoxypyridin-4-yl)methanol features a pyridine core structure with three methoxy (-OCH₃) substituents at positions 2, 3, and 6, and a hydroxymethyl (-CH₂OH) group at position 4. This arrangement of functional groups creates a molecule with specific electronic and steric properties that influence its chemical behavior and potential biological interactions .
The molecular structure can be represented by the following key identifiers:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₄ |
| IUPAC Name | (2,3,6-trimethoxypyridin-4-yl)methanol |
| InChI | InChI=1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3 |
This structural information provides the foundation for understanding the compound's chemical behavior and potential applications .
Physical and Chemical Properties
The physical and chemical properties of (2,3,6-Trimethoxypyridin-4-yl)methanol are essential for characterizing its behavior in various chemical environments and biological systems. From the available data, the following properties have been documented:
| Property | Value |
|---|---|
| Molecular Weight | 199.20 g/mol |
| Physical State | Not explicitly stated in sources, likely a solid at room temperature |
| Solubility | Not explicitly stated, but likely soluble in organic solvents |
The compound's relatively low molecular weight and the presence of both polar (hydroxyl and methoxy groups) and aromatic features suggest a molecule with moderate polarity that would influence its solubility profile in various solvents .
Current Research and Future Directions
Research on (2,3,6-Trimethoxypyridin-4-yl)methanol appears to be primarily centered on its potential role in medicinal chemistry, particularly in the development of antimycobacterial compounds similar to bedaquiline . The available literature suggests several promising directions for future research:
-
Further exploration of its biological activities, especially antimicrobial properties
-
Investigation of structure-activity relationships to optimize pharmaceutical potential
-
Development of more efficient synthesis methods
-
Exploration of chemical modifications to enhance specific biological activities
The compound's structural similarity to components of other biologically active molecules suggests it may have untapped potential in drug discovery and development. As research continues in the field of pyridine derivatives, additional applications and properties of this compound may be discovered .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume